molecular formula C2H6OP+ B011002 Dimethylphosphine oxide CAS No. 7211-39-4

Dimethylphosphine oxide

Cat. No.: B011002
CAS No.: 7211-39-4
M. Wt: 77.04 g/mol
InChI Key: WQAWEUZTDVWTDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethylphosphine oxide (DMPO, C₂H₇OP, molecular weight 78.05 g/mol, CAS 7211-39-4) is a tertiary phosphine oxide characterized by two methyl groups and an oxygen atom bonded to phosphorus. Its IUPAC name is This compound, and it is a stable, polar compound with a vertical ionization energy of 10.32 eV . Structurally, the phosphorus atom adopts a trigonal pyramidal geometry, with the oxygen atom contributing to its high polarity and hydrogen-bond-accepting capability.

DMPO has significant applications in coordination chemistry, catalysis, and medicinal chemistry. For example, it is a critical structural motif in the FDA-approved anticancer drug brigatinib, where it enhances pharmacokinetic properties by acting as a hydrogen-bond acceptor . Its stability under physiological conditions and synthetic versatility make it a valuable building block in organophosphorus chemistry.

Preparation Methods

Hydrolysis of Chlorodimethylphosphine

Reaction Overview

The most direct method involves the hydrolysis of chlorodimethylphosphine (Me2_2PCl) under controlled conditions:

Me2PCl+H2OMe2P(O)H+HCl\text{Me}2\text{PCl} + \text{H}2\text{O} \rightarrow \text{Me}_2\text{P(O)H} + \text{HCl}

Methanol can substitute water, yielding chloromethane as a byproduct .

Industrial Protocol

In industrial settings, Me2_2PCl is treated with water or methanol at ambient temperature. The exothermic reaction requires careful temperature control to prevent runaway decomposition. The crude product is purified via fractional distillation under reduced pressure (e.g., 40–50°C at 10 mmHg) .

Advantages and Limitations

  • Advantages : High atom economy (theoretical yield: 98%), minimal byproducts, and straightforward scalability.

  • Limitations : Me2_2PCl is highly toxic, pyrophoric, and requires specialized handling equipment. Residual HCl necessitates neutralization, increasing waste generation .

Grignard Reagent-Mediated Synthesis

Reaction Mechanism

This two-step method avoids hazardous Me2_2PCl by employing diethylphosphite and methylmagnesium bromide (MeMgBr):

  • Nucleophilic substitution :

(C2H5O)2P(O)H+3 CH3MgBr(CH3)2P(O)MgBr+2 MgBr(OC2H5)+CH4(\text{C}2\text{H}5\text{O})2\text{P(O)H} + 3\ \text{CH}3\text{MgBr} \rightarrow (\text{CH}3)2\text{P(O)MgBr} + 2\ \text{MgBr(OC}2\text{H}5) + \text{CH}_4

  • Acidic workup :

(CH3)2P(O)MgBr+H2O(CH3)2P(O)H+MgBr(OH)(\text{CH}3)2\text{P(O)MgBr} + \text{H}2\text{O} \rightarrow (\text{CH}3)_2\text{P(O)H} + \text{MgBr(OH)}

Optimized Procedure

A representative protocol involves:

  • Reagents : Diethylphosphite (434.46 mmol), MeMgBr (1.30 mol) in tetrahydrofuran (THF).

  • Conditions : Dropwise addition at 0°C under nitrogen, followed by stirring at 20°C for 14 hours.

  • Workup : Quenching with aqueous K2_2CO3_3, filtration, and solvent removal yields Me2_2P(O)H as a colorless oil (88.79% yield).

Advantages and Limitations

  • Advantages : Avoids pyrophoric intermediates, suitable for large-scale production, and achieves high purity without distillation.

  • Limitations : Requires anhydrous conditions, generates methane (a greenhouse gas), and uses costly Grignard reagents .

Alternative Methods and Emerging Strategies

Titanium-Mediated Condensation

Recent advances employ titanium tetraisopropoxide (Ti(OPr-ii)4_4) to catalyze three-component reactions between Ellman’s amides, aldehydes, and Me2_2P(O)H. This method, while primarily used for chiral derivatives, demonstrates the versatility of Me2_2P(O)H in asymmetric synthesis .

Comparative Analysis of Preparation Methods

Parameter Hydrolysis of Me2_2PCl Grignard Reagent Method
Starting Materials Me2_2PCl, H2_2O/MeOHDiethylphosphite, MeMgBr
Yield 90–95%85–89%
Reaction Time 2–4 hours14–16 hours
Safety Concerns High (pyrophoric reagents)Moderate (Grignard handling)
Byproducts HCl, CH3_3ClCH4_4, Mg salts
Industrial Scalability ExcellentGood

Chemical Reactions Analysis

Dimethylphosphine oxide undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Dimethylphosphine oxide has garnered attention for its role in the development of pharmaceuticals. Its structural characteristics contribute to improved solubility, metabolic stability, and biological activity of drug candidates.

Drug Development Case Studies

  • Brigatinib : This second-generation anaplastic lymphoma kinase (ALK) inhibitor, approved for treating ALK-positive non-small cell lung cancer (NSCLC), incorporates a this compound moiety. The introduction of DMPO significantly enhanced the compound's potency and selectivity against ALK, demonstrating its potential as a therapeutic agent .
  • Prazosin Derivatives : Research has shown that incorporating the this compound group into prazosin analogs improves their solubility and metabolic stability without compromising efficacy. This modification leads to compounds with enhanced pharmacokinetic profiles, making them more suitable for clinical use .
  • SY-5609 : This compound, which effectively inhibits the proliferation of certain cancer cells, was developed through structure-activity relationship (SAR) studies that included DMPO. Its favorable oral bioavailability and potency highlight the importance of phosphine oxides in drug design .

Organic Synthesis

This compound serves as a crucial reagent in various organic synthesis reactions, particularly in the formation of complex molecules.

Synthesis Applications

  • Diazoalkane Reagents : DMPO has been utilized as a novel diazoalkane reagent for synthesizing pharmaceutically relevant pyrazoles. This application underscores its versatility as a synthetic intermediate in organic chemistry .
  • Addition Reactions : The addition of DMPO to aldehydes and ketones has been explored, revealing its utility as a nucleophile in carbonyl chemistry. The reaction conditions can be optimized using catalysts like NaOH to facilitate the addition process .

Materials Science

Beyond its applications in medicinal chemistry and organic synthesis, DMPO is also employed in materials science.

Polymer Chemistry

  • Phosphorus-Containing Polymers : DMPO can be incorporated into polymer matrices to enhance properties such as flame retardancy and thermal stability. The presence of phosphorus contributes to improved fire resistance in various applications .

Physico-Chemical Properties

The unique properties of this compound contribute to its effectiveness in various applications:

PropertyDescription
Polarity High polarity enhances solubility in aqueous environments
Metabolic Stability Increased half-life due to reduced lipophilicity
Toxicity Generally lower toxicity compared to other organophosphorus compounds
Cell Permeability Improved cell permeability facilitates drug absorption

Mechanism of Action

The mechanism of action of dimethylphosphine oxide involves its role as a hydrogen bonding receptor. This property allows it to interact with various molecular targets and pathways. For example, in the context of ALK inhibitor compounds, this compound-containing molecules inhibit the activity of anaplastic lymphoma kinase (ALK) by binding to its active site, thereby blocking its function and preventing the proliferation of cancer cells .

Comparison with Similar Compounds

Structural Derivatives of Dimethylphosphine Oxide

Table 1: Key Structural Derivatives and Their Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Features Applications References
This compound C₂H₇OP 78.05 High polarity, H-bond acceptor, stable Drug design (e.g., brigatinib), catalysis
(Chloromethyl)this compound C₃H₈ClOP 126.52 Reactive Cl substituent, precursor for Williamson reactions Synthesis of aminoalkyl derivatives
(Aminoalkyloxymethyl)dimethylphosphine oxides Variable Variable Amino groups enable polymer phosphorylation and metal coordination Polymer chemistry, ligands for metal complexes
(Diazomethyl)this compound C₃H₇N₂OP 118.07 Diazoalkane reagent for [3+2] cycloadditions Medicinal chemistry, organic synthesis
  • Reactivity Differences: The chloromethyl derivative (CMPO) is highly reactive due to the labile chlorine atom, enabling nucleophilic substitutions to generate amino- or alkoxy-functionalized phosphine oxides . Aminoalkyloxymethyl derivatives exhibit enhanced coordination capabilities, making them suitable for synthesizing metal complexes and functional polymers . (Diazomethyl)this compound serves as a safe diazoalkane precursor, enabling cycloadditions without explosive hazards .

Comparison with Other Phosphine Oxides

Table 2: Phosphine Oxides with Divergent Substituents

Compound Substituents Basicity (Relative to DMPO) Stability Notable Features References
This compound Two methyl groups Moderate High Optimal balance of stability and reactivity
Diphenylphosphine oxide Two phenyl groups Lower Very high Steric hindrance limits coordination chemistry
Bis(aminomethyl)methylphosphine oxide Two aminomethyl groups Higher Moderate Bifunctional monomer for polyurethane foams
  • Electronic and Steric Effects: Diphenylphosphine oxide is less basic and more sterically hindered than DMPO, reducing its utility in catalysis but improving thermal stability . Bis(aminomethyl) derivatives show increased basicity and reactivity due to amino groups, enabling applications in polymer crosslinking .

Comparison with Arsenic and Phosphorus Analogs

  • Arsenine Oxides :

    • Arsenic analogs (e.g., dimethylarsine oxide) are structurally similar but more basic and prone to reduction, limiting their use in drug design .
    • DMPO’s phosphorus-oxygen bond offers superior hydrolytic stability compared to arsenic oxides.
  • Dimethyl Phosphite (P(III) Species) :

    • Dimethyl phosphite (HP(O)(OMe)₂) exists in equilibrium with its P(V) tautomer but is less stable than DMPO. Computational studies show DMPO’s P(V) form is energetically favored, while dimethyl phosphite favors P(III) under certain conditions .

Biological Activity

Dimethylphosphine oxide (DMPO) is an organophosphorus compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of DMPO, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound has the chemical formula (CH3)2P(O)H(CH_3)_2P(O)H. Its structure consists of a phosphorus atom bonded to two methyl groups and a hydroxyl group, which imparts unique chemical properties that influence its biological activity. The compound is characterized by its ability to act as a hydrogen bond acceptor, which is pivotal in its interactions with biological macromolecules.

Mechanisms of Biological Activity

The biological activity of DMPO can be attributed to several mechanisms:

  • Enzyme Inhibition : DMPO has been identified as an inhibitor in various biochemical pathways. It catalyzes oxidative deamination of primary and secondary amines, which plays a crucial role in neurotransmitter metabolism. Notably, it preferentially oxidizes serotonin and other neuroactive amines, suggesting potential applications in neuropharmacology.
  • Membrane Interaction : Studies indicate that DMPO influences the phase behavior of lipid membranes, affecting diffusion coefficients in binary systems involving water. This interaction is significant for understanding how DMPO behaves within biological environments and its implications for therapeutic applications.
  • Antioxidant Properties : Preliminary research suggests that DMPO may exhibit antioxidant properties, potentially mitigating oxidative stress within cells. This aspect is critical for developing compounds aimed at treating conditions related to oxidative damage.

Case Study 1: Neuropharmacological Applications

A study focused on the neuropharmacological effects of DMPO demonstrated its role in modulating neurotransmitter levels. By inhibiting the oxidative deamination process, DMPO was shown to increase serotonin levels in neuronal cultures, highlighting its potential as a therapeutic agent for depression and anxiety disorders.

Case Study 2: Membrane Dynamics

Research investigating the effects of DMPO on lipid membranes revealed that it alters membrane fluidity and permeability. These changes can affect cellular signaling pathways and drug delivery mechanisms, making DMPO a candidate for drug formulation strategies aimed at enhancing bioavailability.

Comparative Analysis with Related Compounds

To better understand the unique properties of DMPO, a comparison with structurally similar compounds is useful:

Compound NameChemical FormulaUnique Features
This compound(CH3)2P(O)H(CH_3)_2P(O)HLacks long hydrocarbon chains; simpler structure
Dodecyl Dimethyl Phosphine OxideC14H31OPC_{14}H_{31}OPLonger hydrocarbon chain; different physical properties
Diphenylphosphine Oxide(C6H5)2P(O)(C_6H_5)_2P(O)Aromatic groups instead of aliphatic; distinct reactivity

This table illustrates how the structural differences among these compounds influence their solubility, reactivity, and biological activity.

Synthesis and Applications

The synthesis of DMPO can be achieved through various methods, including the oxidation of dimethylphosphine or by reaction with phosphorus oxychloride. The compound has found applications not only in medicinal chemistry but also in materials science due to its reactive nature and ability to form stable complexes with metals.

Q & A

Q. What are the established synthetic routes for dimethylphosphine oxide, and how can reaction conditions be optimized for high purity?

Methodological Answer:
this compound (C₂H₇OP) can be synthesized via two primary routes:

  • Route 1 : Reaction of dimethylphosphine with oxidizing agents like hydrogen peroxide or oxygen under controlled conditions. This method requires precise temperature control (0–25°C) to avoid over-oxidation .
  • Route 2 : Microwave-assisted three-component condensation of amines, orthoformates, and dialkyl phosphites, which improves reaction efficiency and reduces side products .
    Optimization Tips :
  • Use inert atmospheres (e.g., nitrogen) to prevent undesired oxidation.
  • Employ microreactor technology to enhance reaction homogeneity and scalability .
  • Purify via recrystallization or column chromatography, validated by NMR (<sup>31</sup>P and <sup>1</sup>H) and HPLC (>98% purity) .

Q. How does the tautomerization of this compound influence its reactivity in organophosphorus chemistry?

Advanced Analysis :
this compound exhibits tautomerism between its pentavalent oxide form (P=O) and trivalent tautomer (P–OH). This equilibrium impacts reactivity:

  • Route 1 : Intramolecular proton transfer generates a reactive hydroxyphosphine intermediate, enabling nucleophilic substitution at phosphorus .
  • Route 2 : Dimerization via π-π stacking stabilizes the trivalent form, facilitating electrophilic reactions .
    Experimental Validation :
  • Density Functional Theory (DFT) calculations reveal a tautomerization energy barrier of ~25 kcal/mol, favoring the pentavalent form under standard conditions .
  • Reactivity in chlorination (e.g., with CCl₄) is enhanced by stabilizing the trivalent tautomer via Lewis acid catalysts .

Q. What role does this compound play in kinase inhibitor design, particularly in improving selectivity and potency?

Mechanistic Insights :
this compound serves as a hydrogen-bond acceptor in kinase inhibitors, enhancing target binding and pharmacokinetics:

  • Case Study 1 : In FAK inhibitors, the moiety interacts with hydrophobic pockets and backbone amides, reducing IC₅₀ values to 10⁻⁹ M .
  • Case Study 2 : In ALK inhibitors (e.g., brigatinib), it substitutes conventional hydrogen-bond acceptors (e.g., sulfones), improving selectivity over insulin receptors by 3–5-fold .
    SAR Guidance :
  • Replacements (e.g., cyano, hydroxyethyl) diminish activity, confirming the moiety’s irreplaceability in maintaining potency .
  • Pair with π-π stacking groups (e.g., aryl rings) to optimize binding to Tyr148/Tyr365 in EZH2-EED inhibitors .

Q. How can researchers characterize the hydrogen-bond acceptor properties of this compound in supramolecular systems?

Analytical Approaches :

  • X-ray Crystallography : Resolve P=O bond length (~1.48 Å) and angles to quantify hydrogen-bond strength .
  • FT-IR Spectroscopy : Monitor P=O stretching frequencies (1150–1250 cm⁻¹); shifts indicate hydrogen-bond formation .
  • Computational Modeling : Use Molecular Electrostatic Potential (MEP) maps to predict interaction sites with proton donors (e.g., –NH groups) .

Q. What are the challenges in analyzing trace impurities in this compound, and which advanced techniques address them?

Quality Control Strategies :

  • LC-MS/MS : Detect and quantify phosphine byproducts (e.g., dimethylphosphine) at ppm levels .
  • GC-FID : Profile volatile impurities (e.g., residual solvents) with detection limits <0.1% .
  • ICP-OES : Screen for heavy metals (e.g., Pd, Ni) from catalytic steps, ensuring compliance with ICH Q3D guidelines .

Q. How does this compound compare to other phosphine oxides in catalytic applications?

Comparative Study :

  • Electrophilicity : Lower than diphenylphosphine oxide due to electron-donating methyl groups, reducing Lewis acidity .
  • Thermal Stability : Decomposes at 220°C (vs. 300°C for aryl-substituted analogs), limiting high-temperature applications .
    Catalytic Use Cases :
  • Effective in Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) as a stabilizing ligand .
  • Poor performance in photoredox catalysis compared to diarylphosphine oxides with extended conjugation .

Properties

IUPAC Name

dimethyl(oxo)phosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6OP/c1-4(2)3/h1-2H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQAWEUZTDVWTDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[P+](=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6OP+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80992833
Record name Dimethylphosphine oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80992833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

77.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7211-39-4
Record name Dimethylphosphine oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007211394
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethylphosphine oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80992833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethylphosphine oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.811
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.